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Compound Name: 4-(2-Phenoxyethyl)piperidine

CAS No.: 347873-67-0

Cat. No.: B1599640
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and Drug Discovery Researchers Version: 1.0

Part 1: Executive Summary

4-(2-Phenoxyethyl)piperidine is a versatile secondary amine scaffold extensively utilized in
medicinal chemistry as a pharmacophore for G-protein coupled receptor (GPCR) ligands and
enzyme inhibitors. Characterized by a flexible ethyl linker connecting a basic piperidine ring to
a lipophilic phenyl ether, this motif is critical in the design of neuroactive agents, particularly
Acetylcholinesterase (AChE) inhibitors and NMDA receptor antagonists.

This guide provides a definitive technical profile of the compound, detailing its physicochemical
properties, validated synthetic routes, and application in structure-activity relationship (SAR)
studies.

Part 2: Chemical Identity & Physicochemical Profile

The compound exists as a free base (viscous oil/low-melting solid) or as a stable hydrochloride
salt. The basic nitrogen allows for facile derivatization, while the phenoxyethyl tail provides
hydrophobic binding interactions.

Table 1: Chemical Identifiers
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Property Detail

IUPAC Name 4-(2-Phenoxyethyl)piperidine

CAS Number (Free Base) 347873-67-0

CAS Number (HCI Salt) 252918-95-9

Molecular Formula C13H19NO

Molecular Weight 205.30 g/mol (Free Base) / 241.76 g/mol (HCI)
SMILES C1CNCCC1CCOC2=CC=CC=C2

InChl Key ZTDUIZMJYASLKV-UHFFFAOYSA-N

ble 2: Physicochemical .

Parameter Value (Approx/Predicted) Context

Moderate lipophilicity; CNS

LogP (Octanol/Water) 26+0.3
penetrant.
Typical for 4-substituted

pKa (Conjugate Acid) 10.1-10.5 piperidines; highly ionized at
physiological pH.

- ) High boiling point due to

Boiling Point 320°C (760 mmHg) )

polarity/MW.
- Free base is insoluble in water;

Solubility DMSO, Methanol, DCM )
HCI salt is water-soluble.
Nitrogen acts as both

H-Bond Donors/Acceptors 1/2 donor/acceptor; Ether oxygen

is acceptor.

Part 3: Synthetic Methodologies

Two primary routes are recommended depending on scale and available starting materials. The
Mitsunobu Reaction is preferred for research-scale synthesis due to mild conditions, while
Nucleophilic Substitution (SN2) is favored for process scale-up.
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Route A: Mitsunobu Coupling (Research Scale)

This route couples commercially available 4-piperidineethanol with phenol using
triphenylphosphine (PPhs) and a dialkyl azodicarboxylate (DIAD/DEAD).

o Mechanism: Activation of the primary alcohol by the betaine intermediate followed by Sn2

displacement by the phenoxide.
e Protocol:

o Protection: (Optional but recommended) Protect the secondary amine of 4-
piperidineethanol with Boc anhydride (Boc20) to prevent N-alkylation side reactions,

yielding N-Boc-4-piperidineethanol.

o Coupling: Dissolve N-Boc-4-piperidineethanol (1.0 eq), Phenol (1.1 eq), and PPhs (1.2 eq)
in anhydrous THF at 0°C.

o Addition: Dropwise add DIAD (1.2 eq) over 30 minutes. Stir at RT for 12—-16 hours.
o Deprotection: Treat the intermediate with 4M HCI in dioxane to remove the Boc group.

o Workup: Basify with NaOH, extract with DCM, and purify via flash chromatography.

Route B: Nucleophilic Substitution (Scale-Up)

This route involves the alkylation of phenol with an activated alkyl halide derived from the

piperidine scaffold.
e Protocol:

o Activation: Convert N-Boc-4-piperidineethanol to the corresponding mesylate (MsCI, EtsN)
or bromide (CBra, PPhs).

o Etherification: React the activated intermediate with Potassium Phenoxide (PhOK) in DMF
or Acetonitrile at 60—80°C.

o Deprotection: Acidic cleavage of the Boc group yields the target HCI salt.
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Visualizing the Synthetic Logic

4-(2-Phenoxyethypiperidine
HCI salt

Click to download full resolution via product page

Caption: Dual synthetic pathways for 4-(2-Phenoxyethyl)piperidine demonstrating convergent
strategies.

Part 4: Pharmacological Relevance

The 4-(2-phenoxyethyl)piperidine moiety serves as a "privileged structure” in drug design,
often functioning as a linker that spans dual binding sites in enzymes or receptors.

Acetylcholinesterase (AChE) Inhibitors

In the development of anti-Alzheimer's drugs, this scaffold is used to design Dual Binding Site
Inhibitors.

e Mechanism: The piperidine nitrogen binds to the Catalytic Anionic Site (CAS) of AChE, while
the phenoxyethyl group extends to interact with the Peripheral Anionic Site (PAS) via 1t-1t
stacking with tryptophan residues (e.g., Trp286).

 Significance: Dual binding prevents the aggregation of amyloid-beta (AB) peptides, which is
accelerated by the PAS of AChE.

NMDA Receptor Antagonists

The structure mimics the pharmacophore of Ifenprodil, a GluN2B-selective NMDA antagonist.

e SAR Insight: The distance between the basic nitrogen and the aromatic ring (provided by the
ethyl-ether linker) is optimal for fitting into the GIuUN2B subunit allosteric pocket, offering
neuroprotection without the psychotomimetic side effects of channel blockers.
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Pharmacophore Diagram

4-(2-Phenoxyethyl)piperidine
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Caption: Pharmacophore dissection illustrating key binding interactions in AChE and NMDA
targets.

Part 5: Analytical Characterization

To validate the identity of synthesized 4-(2-phenoxyethyl)piperidine, the following spectral
data is expected.

e 'H NMR (CDClIs, 400 MHz):

o 0 7.2-6.9 ppm (m, 5H): Aromatic protons (Phenoxy group).

[e]

0 4.0 ppm (t, 2H): O-CH2-CHz (Diagnostic triplet, deshielded by oxygen).

o

0 3.1 ppm (m, 2H): Piperidine C2/C6 equatorial protons.

[¢]

0 2.6 ppm (m, 2H): Piperidine C2/C6 axial protons.

o

5 1.7 ppm (g, 2H): O-CH2-CHz- (Linker methylene).

[e]

0 1.2-1.8 ppm (m, 5H): Piperidine C3/C5/C4 protons.
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e Mass Spectrometry (ESI+):

o [M+H]*: Calculated 206.15; Observed ~206.2.[1]
Part 6: Safety & Handling
Hazard Classification: Corrosive, Irritant.

o Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[2] The basic nitrogen
and lipophilic nature facilitate tissue penetration.

» Handling:
o Use FKM/Viton gloves (Nitrile may degrade upon prolonged exposure to amines).
o Work within a fume hood to avoid inhalation of vapors.

o Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation
(absorbs COz2 from air).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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